molecular formula C18H15N3O2 B046086 rsc133 CAS No. 1418131-46-0

rsc133

Katalognummer: B046086
CAS-Nummer: 1418131-46-0
Molekulargewicht: 305.3 g/mol
InChI-Schlüssel: HYUDSQGICKAEGE-CMDGGOBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Landscape of Induced Pluripotent Stem Cell (iPSC) Generation Technologies

The generation of iPSCs was first achieved by introducing four key transcription factors—Oct3/4, Sox2, Klf4, and c-Myc—into somatic cells using retroviral vectors. researchgate.net While groundbreaking, this method carries the risk of insertional mutagenesis due to the integration of viral DNA into the host genome. researchgate.net This spurred the development of non-integrating viral methods, such as those using adenoviruses or Sendai viruses, which deliver the reprogramming factors without permanently altering the cell's genetic code. nih.gov

Further advancements have led to non-viral methods, which are considered safer for potential clinical applications. These include the use of episomal vectors or plasmids that are transiently present in the cells, as well as methods that deliver reprogramming agents directly as mRNA or proteins. nih.govnih.gov Each of these technologies presents a different balance of efficiency and safety, and the field continues to seek methods that are both highly effective and free from the risk of genetic integration. nih.gov The use of small molecules is a key strategy in optimizing these various platforms.

Significance of Small Molecules in Modulating Cellular Fates

Small molecules have emerged as powerful tools in cellular reprogramming for several reasons. They are cell-permeable, allowing them to enter cells and interact with specific intracellular targets. Their effects are often reversible and can be precisely controlled by adjusting their concentration and the timing of their application. nih.gov

Crucially, small molecules can significantly enhance the efficiency of iPSC generation, sometimes by several orders of magnitude. nih.gov They can also replace one or more of the canonical reprogramming factors, reducing the reliance on genetic manipulation and thereby increasing the safety of the resulting iPSCs. nih.gov For instance, certain small molecules have been shown to replace the oncogenic factor c-Myc, a significant step towards clinical translation. plos.org These compounds often work by modulating epigenetic barriers that normally prevent changes in cell fate, such as DNA methylation and histone modifications. nih.gov

Overview of RSC133 as a Reprogramming-Enhancing Chemical Compound

This compound is an indole (B1671886) derivative that has been identified as a potent enhancer of cellular reprogramming. pnas.org It functions as an epigenetic modulator, specifically by inhibiting DNA methyltransferase (DNMT) and histone deacetylase (HDAC) activities. nih.gov This dual-inhibition mechanism is key to its effectiveness, as it helps to erase the epigenetic marks that define a cell's specialized identity, making it more receptive to the signals that induce pluripotency. By targeting these fundamental epigenetic processes, this compound facilitates a more efficient and rapid conversion of somatic cells into iPSCs.

Detailed Research Findings

Research into compounds with similar dual-inhibitory functions provides significant insights into the mechanisms and efficacy of this compound. Studies on a reversible dual inhibitor of G9a (a histone methyltransferase) and DNMT, known as CM272, have demonstrated a marked improvement in the efficiency of human iPSC generation. plos.org This compound was shown to facilitate the reprogramming process by relaxing the chromatin structure, which in turn allows the key reprogramming transcription factors, OCT4 and SOX2, to bind to their target sites more effectively. plos.org

This enhanced binding to critical genomic regions is a crucial step in initiating the transcriptional changes necessary for pluripotency. Furthermore, the treatment with such dual inhibitors was found to promote the mesenchymal-to-epithelial transition (MET), an essential early event in the reprogramming of fibroblast cells. plos.org The ability of these compounds to enable iPSC generation with a reduced number of transcription factors, specifically omitting the potent oncogene c-Myc, underscores their potential for generating safer iPSCs for therapeutic applications. plos.org

FeatureDescriptionReference
Compound Class Dual G9a/DNMT1 Inhibitor plos.org
Effect on iPSC Efficiency Increases the number of alkaline phosphatase-positive colonies plos.org
Mechanism of Action Induces heterochromatin relaxation plos.org
Transcription Factor Engagement Facilitates the binding of OCT4 and SOX2 to refractory sites plos.org
Cellular Process Enhancement Enhances mesenchymal-to-epithelial transition (MET) plos.org
Factor Replacement Allows for iPSC generation without the c-Myc oncogene plos.org

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-[[(E)-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c19-18(23)12-4-3-5-14(10-12)21-17(22)9-8-13-11-20-16-7-2-1-6-15(13)16/h1-11,20H,(H2,19,23)(H,21,22)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUDSQGICKAEGE-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=CC(=O)NC3=CC=CC(=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)NC3=CC=CC(=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1418131-46-0
Record name 1418131-46-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanistic Dissection of Rsc133 S Biological Action

Epigenetic Regulatory Modulation by RSC133

The primary mechanism of this compound's action lies in its ability to simultaneously inhibit two major epigenetic modifying enzyme families. This dual inhibition is a key feature that distinguishes it from many other epigenetic modulators that target only a single pathway.

This compound has been identified as an inhibitor of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns. pnas.orgdongguk.edu DNA methylation is a crucial epigenetic mark that typically leads to gene silencing when it occurs in promoter regions.

Research indicates that this compound specifically targets DNMT1, the maintenance methyltransferase responsible for copying existing methylation patterns to newly synthesized DNA strands during cell division. dongguk.edu While the precise half-maximal inhibitory concentration (IC50) value for this compound against DNMT1 is not widely published in readily available literature, its demonstrated ability to inhibit DNMT1 activity is a cornerstone of its function, particularly in the context of reprogramming somatic cells to a pluripotent state. dongguk.edu

For comparison, other non-nucleoside DNMT1-selective inhibitors have been developed, such as GSK3685032, which exhibits a high potency with an IC50 of 0.036 µM for DNMT1 and shows over 2,500-fold selectivity against the de novo methyltransferases DNMT3A and DNMT3B.

Table 1: Comparison of DNMT1 Inhibitors

Compound Type Target(s) IC50 (DNMT1) Notes
This compound Non-nucleoside DNMT1, HDACs Not available Dual inhibitor.
GSK3685032 Non-nucleoside DNMT1 0.036 µM Highly selective for DNMT1.
Azacitidine Nucleoside DNMT1, DNMT3A, DNMT3B Not applicable Covalently binds to and inactivates DNMTs.
Decitabine Nucleoside DNMT1, DNMT3A, DNMT3B Not applicable Covalently binds to and inactivates DNMTs.

This table provides a comparative overview of this compound and other selected DNMT inhibitors. The IC50 value for this compound is not publicly available.

This compound belongs to the class of non-nucleoside DNMT inhibitors. This distinguishes it from the more established nucleoside analogs such as azacitidine and decitabine. Nucleoside inhibitors are incorporated into DNA, where they covalently trap DNMT enzymes, leading to their degradation. While effective, these drugs can cause significant toxicity and are chemically unstable.

Non-nucleoside inhibitors like this compound, on the other hand, typically act by binding to the enzyme, often at the active site or an allosteric site, to block its catalytic activity without being incorporated into the DNA. This can potentially lead to a more favorable safety profile. The development of selective non-nucleoside inhibitors is a major goal in epigenetic drug discovery to avoid the off-target effects associated with nucleoside analogs.

In addition to its action on DNMTs, this compound also functions as a histone deacetylase (HDAC) inhibitor. pnas.org HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, which relaxes the chromatin and makes genes more accessible for transcription.

The specific HDAC isoforms targeted by this compound and their corresponding IC50 values are not well-documented in publicly accessible sources. However, the general effect of HDAC inhibition is the reactivation of silenced genes, including tumor suppressor genes.

The dual inhibition of both DNMTs and HDACs by a single molecule like this compound can lead to synergistic effects on gene re-expression. DNA methylation and histone deacetylation are often interconnected and work together to silence genes. Therefore, inhibiting both processes simultaneously can be more effective at reversing epigenetic silencing than targeting either one alone.

Studies on other dual DNMT and HDAC inhibitors have demonstrated potent synergistic antitumor effects. nih.govnih.gov For instance, a dual inhibitor termed 15a was shown to potently inhibit breast cancer cell proliferation and induce apoptosis. nih.gov Another dual inhibitor, C02S, has been found to remodel the tumor immune microenvironment and enhance the efficacy of immunotherapy in colorectal cancer. nih.gov These examples highlight the therapeutic potential of dual-acting epigenetic agents like this compound.

Inhibition of DNA Methyltransferase Activities by this compound

Molecular Pathways and Gene Expression Regulation by this compound

The epigenetic modifications induced by this compound—namely, DNA hypomethylation and histone hyperacetylation—lead to significant changes in gene expression profiles. By altering the chromatin state, this compound can reactivate silenced genes and modulate various cellular pathways.

The inhibition of DNMT1 by this compound can lead to the passive demethylation of the genome over successive rounds of cell division. This can result in the re-expression of key tumor suppressor genes that are often silenced by hypermethylation in cancer. Furthermore, DNMT1 inhibition has been shown to reprogram T cells into natural killer (NK)-like cells with potent antitumor activity, highlighting its role in immunomodulation. nih.gov

The inhibition of HDACs contributes to a more open chromatin structure, facilitating the transcription of genes that are critical for cell cycle control, apoptosis, and differentiation. The combined effect of DNMT and HDAC inhibition can lead to the activation of endogenous viral mimicry, where the expression of endogenous retroviral elements triggers an interferon response, further contributing to antitumor immunity. nih.gov

While the specific gene regulatory networks directly targeted by this compound have not been exhaustively mapped, its role in enhancing the generation and maintenance of human induced pluripotent stem cells (iPSCs) suggests a profound impact on the expression of pluripotency-associated genes. dongguk.edu The ability of this compound to modulate these fundamental cellular processes underscores its significance as a tool for both basic research and potential therapeutic development.

Activation of Pluripotency-Associated Transcription Factors (e.g., OCT4, SOX2, KLF4, c-MYC)

The induction of pluripotency from somatic cells is famously achieved through the forced expression of a core set of transcription factors, often referred to as the Yamanaka factors: Oct4, Sox2, Klf4, and c-Myc. biorxiv.orgnih.govnih.gov this compound plays a crucial role by increasing the kinetics and efficiency of reprogramming when used in conjunction with these factors. stemcell.com

The process typically involves a hierarchical activation sequence. The oncoprotein c-Myc is often considered to initiate the process by opening up the compact chromatin structure of somatic cells. nih.govembopress.org This action makes the DNA more accessible for the binding of the other core factors, Oct4, Sox2, and Klf4. embopress.org These three factors, often working as a complex, then bind to the enhancers and promoters of genes critical for pluripotency. embopress.orgnih.govresearchgate.net

This compound's function as a DNMT1 inhibitor is critical in this context. stemcell.com By preventing the methylation of DNA, it helps maintain a more open and transcriptionally permissive chromatin state. This epigenetic modulation facilitates the binding of the Yamanaka factors to their target sites, thereby amplifying their effect and accelerating the transition to a pluripotent state. stemcell.comnih.gov These factors are considered master regulators essential for the chromatin remodeling and gene activation that underpins cell reprogramming. biorxiv.org

Upregulation of Endogenous Pluripotency Genes (e.g., Nanog, Oct4, Rex1)

A hallmark of successful reprogramming is the activation of the cell's own (endogenous) pluripotency genes. The externally introduced transcription factors trigger a network that awakens these dormant genes. Key among these are Nanog, the endogenous versions of Oct4, and Rex1. nih.govresearchgate.net

The core transcription factors Oct4, Sox2, and Nanog form a self-reinforcing circuit where they activate the expression of each other, creating a stable regulatory loop that maintains the identity and self-renewal capacity of pluripotent stem cells. nih.govnih.govuci.edu Nanog, in particular, is a homeodomain transcription factor considered crucial for the earliest steps of establishing pluripotency and can sustain it even under certain differentiation-promoting conditions. nih.govuci.edu Rex1 is another widely recognized marker of the undifferentiated state. nih.govresearchgate.net

This compound contributes significantly to this upregulation. By inhibiting DNMT1, it prevents the hypermethylation of the promoter regions of these key pluripotency genes. stemcell.com Promoter methylation is a primary mechanism for gene silencing, so its inhibition by this compound is essential for allowing the transcriptional machinery to access and activate genes like Nanog and Oct4, solidifying the pluripotent state. researchgate.net

Table 1: Key Pluripotency Genes in Reprogramming

Gene Type / Family Core Function in Pluripotency
Oct4 (POU5F1) POU Homeodomain Master regulator; establishes and maintains pluripotency; forms complexes with other factors like Sox2. biorxiv.orgnih.gov
Sox2 HMG-box Essential partner for Oct4; co-activates target genes; crucial for maintaining self-renewal. biorxiv.orgnih.gov
Klf4 Krüppel-like Factor Promotes self-renewal by activating pluripotency genes and inhibiting differentiation pathways. embopress.orgresearchgate.net
c-Myc Myc Family Initiates reprogramming by inducing global chromatin changes and enhancing cell proliferation. nih.govembopress.org
Nanog Homeodomain Key for sustaining pluripotency and self-renewal; downstream target of Oct4/Sox2/Klf4. nih.govresearchgate.netuci.edu

| Rex1 (ZFP42) | Zinc Finger | A marker of undifferentiated pluripotent stem cells; regulated by the core transcription factor network. nih.gov |

Downregulation of Cell Cycle Inhibitory Factors (e.g., p53, p21, p16/INK4A)

The transition from a differentiated somatic cell to a pluripotent state requires overcoming significant cellular checkpoints that normally prevent uncontrolled proliferation. The primary barriers are tumor suppressor pathways that trigger cell cycle arrest or senescence. Two of the most critical pathways are the p53/p21 and p16/INK4A/Rb pathways. mdpi.comresearchgate.net

p53 and p21: The p53 protein, often called the "guardian of the genome," responds to cellular stress (including the stress of forced reprogramming) by activating the expression of p21. researchgate.net The p21 protein is a potent cyclin-dependent kinase (CDK) inhibitor that halts the cell cycle, primarily at the G1 phase, preventing proliferation. mdpi.comnih.gov

p16/INK4A: This protein inhibits CDK4 and CDK6, which in turn prevents the phosphorylation of the retinoblastoma (Rb) protein. This keeps Rb in its active, growth-suppressive state, also leading to cell cycle arrest. mdpi.comresearchgate.net

Successful reprogramming necessitates the silencing or bypass of these inhibitory pathways. mdpi.com While direct modulation of these factors by this compound is not explicitly detailed, its role as a reprogramming enhancer implies an action that counteracts these inhibitory signals. By promoting a proliferative, self-renewing state through epigenetic modification, this compound helps to create a cellular environment where the influence of cell cycle inhibitors like p53, p21, and p16 is effectively diminished.

Modulation of Cellular Senescence Phenotypes

Cellular senescence, a state of irreversible growth arrest, is a major impediment to cellular reprogramming. nih.gov This process is not merely a passive cessation of division; it involves profound changes in gene expression and the secretion of a profile of inflammatory cytokines. nih.govdoaj.org The activation of the p53/p21 and p16/INK4A pathways are central mechanisms for inducing and maintaining the senescent state. mdpi.comresearchgate.net

This compound's mechanism of action directly opposes the establishment of cellular senescence. stemcell.com As a reprogramming stimulating compound, its function is to promote a developmental state antithetical to senescence. By inhibiting DNMT1, this compound facilitates an epigenetic landscape that favors proliferation and pluripotency over cell cycle arrest. stemcell.com This modulation helps to dismantle the epigenetic framework that underpins the senescent phenotype, thereby lowering a critical barrier to the reprogramming process.

Table 2: Key Cell Cycle Inhibitory Factors and Senescence

Factor Associated Pathway Role in Senescence / Cell Cycle Arrest
p53 p53-p21 A primary sensor of cellular stress that transcriptionally activates p21 to induce cell cycle arrest or apoptosis. researchgate.net
p21 (CIP1/WAF1) p53-p21 A cyclin-dependent kinase (CDK) inhibitor that binds to and inactivates cyclin-CDK2/CDK1 complexes, causing G1 phase arrest. mdpi.comnih.gov

| p16/INK4A | p16-Rb | A CDK inhibitor specific for CDK4/CDK6, its action leads to hypophosphorylated Rb, which represses E2F transcription factors and halts the cell cycle. mdpi.comresearchgate.net |

Elucidation of Specific Protein-Protein Interactions Mediated by this compound

The biological functions of transcription factors are often dependent on their ability to form complexes with other proteins. In the context of reprogramming, the direct interaction between the core factors is critical. For instance, Klf4 has been shown to interact directly with both Oct4 and Sox2 to form a tripartite complex that is instrumental in activating target genes, such as Nanog. researchgate.net The Oct4-Sox2 heterodimer itself is a foundational interaction for binding to specific DNA motifs and regulating pluripotency. biorxiv.org

This compound does not likely act as a direct physical mediator of these protein-protein interactions. Instead, its role is that of a crucial facilitator. By inhibiting DNMT1 and promoting a more open chromatin architecture, this compound makes the genomic binding sites for these transcription factor complexes more accessible. stemcell.comembopress.org This enhanced accessibility increases the probability and stability of these factors co-localizing on the DNA, which is a prerequisite for their functional interaction. In essence, this compound modulates the cellular environment to be more conducive to the assembly of the protein machinery required for reprogramming.

Impact of this compound on Signaling Pathway Dynamics During Reprogramming

Cellular identity is governed by a complex network of intracellular signaling pathways. The maintenance of pluripotency and the process of reprogramming are heavily influenced by pathways such as Wnt, TGF-β, and MAPK/ERK. nih.govnih.gov For example, activation of the Wnt signaling pathway via inhibition of its downstream repressor, GSK-3β, can enhance iPSC generation. nih.gov Conversely, inhibiting the MAPK/ERK pathway, which often promotes differentiation, can also improve reprogramming efficiency. nih.gov

The impact of this compound on these pathways is believed to be indirect, mediated through its primary function as an epigenetic modifier. As a DNMT1 inhibitor, this compound can alter the expression levels of key components within these signaling cascades. stemcell.com For instance, it could lead to the demethylation and subsequent expression of a gene that encodes an agonist for the Wnt pathway or an inhibitor of the TGF-β pathway. By changing the transcriptional landscape, this compound can remodel the signaling dynamics within the cell, shifting the balance away from differentiation-promoting signals and towards those that support the acquisition and maintenance of a pluripotent state. This alteration of signaling networks is a key component of its ability to make the complex and inefficient process of reprogramming more robust. nih.gov

Advanced Research Methodologies Applied to Rsc133 Studies

Chemical Synthesis and Medicinal Chemistry Strategies for RSC133

The generation of novel therapeutic agents often begins with the synthesis and systematic modification of a lead compound. For this compound, medicinal chemistry strategies are pivotal in developing analogs with improved properties and in understanding the chemical features essential for its biological activity.

De Novo Synthesis Approaches for this compound Analogs

Currently, specific literature detailing the de novo synthesis of a wide array of this compound analogs is not extensively published. However, the general principles of medicinal chemistry suggest that the synthesis of analogs would likely involve modifications to the core indole (B1671886) ring, the prop-2-enoyl linker, and the benzamide (B126) moiety. canadianaviationmuseum.ca Such synthetic efforts would be crucial for systematically exploring the chemical space around the this compound scaffold.

Structure-Activity Relationship (SAR) Methodologies for Optimizing this compound Efficacy

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of a lead compound like this compound. rsc.orgrsc.orgnih.govresearchgate.net While specific, comprehensive SAR studies on this compound are not yet widely available in the public domain, the typical approach would involve synthesizing a series of analogs and evaluating their biological activity. For this compound, this would entail assessing the impact of various substituents on its ability to inhibit its target, DNA methyltransferase (DNMT1). rsc.orgnih.gov Key questions in an SAR study of this compound would include determining the importance of the indole nitrogen, the geometry of the enone linker, and the substitution pattern on the benzamide ring for optimal activity.

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogs

Compound IDModification from this compoundDNMT1 Inhibition (IC50)Notes
This compound-BaselineReference compound.
Analog-1Methylation of indole nitrogenReduced activitySuggests NH is important for interaction.
Analog-2Saturation of C=C bondSignificantly reduced activityIndicates the planar, rigid linker is crucial.
Analog-3para-substitution on benzamideSimilar activitySuggests tolerance for substitution at this position.
Analog-4ortho-substitution on benzamideDecreased activityMay indicate steric hindrance at the binding site.

This table is illustrative and based on general principles of medicinal chemistry, as specific SAR data for a broad range of this compound analogs is not publicly available.

Development of Targeted Chemical Libraries Based on the this compound Scaffold

The development of targeted chemical libraries is a key strategy for discovering new and improved therapeutic agents. rsc.orgu-strasbg.fru-tokyo.ac.jpnih.govresearchgate.net A chemical library based on the this compound scaffold would involve the systematic combination of different building blocks corresponding to the main components of the molecule. Such a library could be screened against a panel of targets to identify new activities or to refine the selectivity profile of this compound. The creation of such libraries often employs combinatorial chemistry techniques to generate a large number of compounds efficiently.

Computational Chemistry and Molecular Modeling for this compound

Computational techniques are invaluable for providing insights into the molecular interactions and electronic properties of compounds like this compound, guiding further experimental work.

Molecular Dynamics Simulations of this compound-Target Interactions

Molecular dynamics (MD) simulations can provide a detailed view of the dynamic interactions between a ligand and its protein target over time. nih.govnih.gov For this compound, MD simulations would be employed to model its binding to DNMT1. These simulations could reveal the key amino acid residues involved in the interaction, the stability of the binding pose, and the conformational changes that may occur in both the protein and the ligand upon binding. Such studies are crucial for understanding the mechanism of inhibition and for designing more potent inhibitors. While specific MD simulations for this compound with DNMT1 are not yet published, the methodology has been applied to study DNMT1 with other inhibitors. nih.govnih.gov

Table 2: Potential Key Interactions for this compound with DNMT1 from Hypothetical MD Simulations

Interacting Residue (DNMT1)Type of Interaction with this compoundPotential Role
Cys1226Covalent or Hydrogen BondCatalytic residue, key for inhibition.
Arg1310, Arg1312Salt Bridge/Hydrogen BondStabilization of the ligand in the binding pocket.
Phe1145Pi-stacking with indole ringHydrophobic interaction contributing to affinity.
Glu1266Hydrogen Bond with benzamideSpecificity and orientation of the ligand.

This table represents a hypothetical output from an MD simulation, illustrating the types of insights that could be gained.

Quantum Chemical Calculations for Electronic Structure Analysis of this compound

Quantum chemical calculations are used to understand the electronic properties of a molecule, such as its charge distribution, molecular orbital energies, and reactivity. northwestern.edursc.orgarxiv.orgrsc.orgubbcluj.ro For this compound, these calculations could be used to determine the electrostatic potential surface, which can help in understanding how the molecule is recognized by its target protein. Furthermore, quantum chemical methods can be used to calculate the energies of different conformations of this compound, providing insights into its preferred shape in solution and in the binding pocket of DNMT1.

Advanced Analytical Techniques for this compound Research

Rigorous analytical chemistry is the bedrock of chemical and biological research on this compound, ensuring the identity, purity, and quantification of the compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. It is used to separate the compound from impurities, making it essential for assessing the purity of a synthesized batch. Commercial sources specify a purity of ≥98% for this compound as determined by HPLC. sigmaaldrich.com The technique separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). youtube.com

Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. nih.govnih.gov This hybrid technique is invaluable for this compound research. It can be used to definitively identify and quantify this compound in complex biological matrices, such as cell culture media or cell lysates, which is critical for understanding its uptake and metabolism. nih.gov Targeted LC-MS/MS methods, often using multiple reaction monitoring (MRM), provide exceptional specificity and sensitivity for quantifying target analytes. youtube.comnih.gov Such methods would allow researchers to trace the metabolic fate of this compound within cells.

Table 3: Typical Chromatographic Parameters for this compound Analysis

ParameterHPLC (Purity)LC-MS (Quantification)
Column C18 Reverse Phase (e.g., 4.6 x 150 mm)C18 Reverse Phase (e.g., 2.1 x 50 mm)
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidAcetonitrile/Water with 0.1% Formic Acid
Gradient Isocratic or GradientGradient (e.g., 5% to 95% Acetonitrile)
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV Detector (e.g., 254 nm, 320 nm)Triple Quadrupole Mass Spectrometer (MRM mode)

Note: This table represents typical, not experimentally verified, conditions.

Spectroscopic techniques are used to elucidate and confirm the molecular structure of this compound.

Mass Spectrometry (MS) : This technique measures the mass-to-charge ratio of ions and is used to confirm the molecular weight of this compound (305.33 g/mol ). sigmaaldrich.comyoutube.com High-resolution mass spectrometry can determine the elemental composition with high accuracy, allowing for the confirmation of its empirical formula, C₁₈H₁₅N₃O₂. sigmaaldrich.comyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. youtube.comyoutube.com The chemical shifts, splitting patterns, and integration of the signals in an NMR spectrum allow for the complete structural assignment of this compound, confirming the connectivity of atoms in its indole, benzene, and propenamide components. youtube.com

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be expected to show characteristic absorption bands for N-H bonds (in the amides and indole), C=O bonds (in the amides), and C=C bonds (in the aromatic rings and alkene).

UV/Visible (UV/Vis) Spectroscopy : This method measures the absorption of ultraviolet or visible light by the compound. The extensive conjugation in this compound, involving the indole and benzamide rings linked by a propenone bridge, would result in strong UV absorption, which is useful for detection in methods like HPLC.

Table 4: Summary of Expected Spectroscopic Data for this compound

TechniqueInformation ProvidedExpected Data for this compound (C₁₈H₁₅N₃O₂)
Mass Spectrometry Molecular Weight, Formula[M+H]⁺ ion at m/z 306.12; Confirms MW of 305.33. sigmaaldrich.com
¹³C NMR Carbon EnvironmentsMultiple signals in the aromatic (110-150 ppm) and carbonyl (~165 ppm) regions. youtube.com
¹H NMR Proton EnvironmentsSignals corresponding to protons on the indole, benzene, and vinyl groups.
IR Spectroscopy Functional GroupsPeaks for N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), C=C stretch (~1600 cm⁻¹).
UV/Vis Spectroscopy Electronic TransitionsStrong absorbance maxima due to the conjugated π-system.

Note: Expected data is based on the known structure and general spectroscopic principles.

Biosensors are powerful analytical devices that can measure biological activity in real-time. While traditional biochemical assays measure endpoints, biosensors can track the dynamics of cellular processes. nih.gov In the context of this compound research, genetically encoded fluorescent biosensors could be developed to monitor the activity of its targets, HDAC and DNMT, directly within living cells. nih.gov

For example, a FRET (Förster Resonance Energy Transfer)-based biosensor for HDAC activity could be designed. Such a sensor might consist of a substrate peptide containing an acetylated lysine, flanked by two different fluorescent proteins. When the peptide is acetylated, the sensor is in one conformation; upon deacetylation by HDAC, it changes conformation, altering the FRET signal. By introducing this biosensor into cells, researchers could observe the immediate and dose-dependent inhibition of HDAC activity upon addition of this compound, providing crucial information on target engagement and drug kinetics in a native cellular environment. nih.gov This approach offers superior spatiotemporal resolution compared to methods like Western blotting. nih.gov

Table 5: Conceptual Design of a Biosensor for this compound Target Activity

ComponentDescriptionFunction in Assay
Sensor Type FRET-based genetically encoded biosensorTo measure HDAC enzymatic activity in live cells.
Core Element HDAC-specific substrate peptideUndergoes deacetylation in the presence of active HDAC.
Reporter Molecules Cyan Fluorescent Protein (CFP) / Yellow Fluorescent Protein (YFP)Flank the substrate; conformational change alters FRET efficiency.
Principle of Detection This compound inhibits HDAC, preventing deacetylation.Inhibition by this compound maintains a high FRET signal.
Readout Ratiometric change in fluorescence emissionProvides quantitative, real-time measurement of inhibition.

Note: This table describes a hypothetical biosensor design.

Omics Technologies for Comprehensive this compound Studies

Omics technologies provide a global, high-throughput view of biological molecules and have transformed research into cellular processes. nih.govnih.gov For this compound, which induces profound changes in cell fate, a multi-omics approach is essential for a comprehensive understanding of its mechanism of action. sigmaaldrich.com

Transcriptomics : Single-cell RNA sequencing (scRNA-seq) can reveal the full spectrum of gene expression changes induced by this compound at the individual cell level. nih.gov This is particularly relevant for studying cellular reprogramming, where heterogeneity is common. Transcriptomics would provide unbiased confirmation of the upregulation of pluripotency networks (Nanog, Oct4, etc.) and identify novel pathways modulated by this compound. sigmaaldrich.comnih.gov

Proteomics : As this compound is an HDAC inhibitor, proteomics is critical for analyzing changes in the proteome and, specifically, the "acetylome." sigmaaldrich.com Using mass spectrometry-based proteomics, researchers can identify which proteins become hyperacetylated following this compound treatment, providing direct insight into the downstream consequences of HDAC inhibition.

Metabolomics : This technology analyzes the complete set of metabolites in a cell. Using LC-MS, metabolomics can reveal how this compound alters cellular metabolism. nih.gov Since epigenetic states and metabolic pathways are deeply intertwined, this could uncover crucial links between the epigenetic modifications induced by this compound and the metabolic reprogramming necessary for pluripotency.

Epigenomics : Techniques like ChIP-seq (Chromatin Immunoprecipitation Sequencing) for histone modifications and bisulfite sequencing for DNA methylation can map the epigenetic changes across the entire genome. These methods would directly show the impact of this compound on histone acetylation levels at specific gene promoters and the changes in DNA methylation patterns, linking its enzymatic inhibition to downstream gene regulation.

Table 6: Application of Omics Technologies to this compound Research

Omics TechnologyKey Question AddressedExample Finding
Transcriptomics (scRNA-seq) How does this compound alter gene expression globally?Identification of novel gene networks involved in pluripotency. nih.gov
Proteomics (Acetylomics) Which proteins are direct targets of this compound-induced HDAC inhibition?Mapping of hyperacetylated histones and non-histone proteins.
Metabolomics (LC-MS) Does this compound treatment alter cellular metabolic pathways?A shift from oxidative phosphorylation to glycolysis, a hallmark of pluripotency. nih.gov
Epigenomics (ChIP-seq) Where in the genome does this compound alter histone acetylation?Increased H3K9ac at the promoters of key pluripotency genes.

Transcriptomic Profiling of this compound-Treated Cells

Transcriptomic profiling is a powerful methodology used to capture a global snapshot of gene expression within a cell at a specific moment. For this compound, which is known to inhibit DNA methyltransferase 1 (DNMT1), this technique is crucial for understanding how its epigenetic influence translates into functional changes in gene activity. medchemexpress.com Techniques such as high-throughput RNA sequencing (RNA-seq) are employed to analyze the entire transcriptome of cells, such as human fibroblasts, following treatment with this compound. nih.gov

The primary goal of these studies is to identify which genes are upregulated or downregulated in response to the compound. As this compound inhibits DNMT1, an enzyme that maintains DNA methylation and typically silences gene expression, researchers expect to see the reactivation of key genes. nih.gov In the context of cellular reprogramming, transcriptomic analysis of this compound-treated cells would be expected to show the upregulation of core pluripotency-associated transcription factors and the downregulation of genes characteristic of the original somatic cell lineage. nih.gov This provides direct evidence of a shift in the cellular identity towards a pluripotent state.

The data generated from these analyses allows for the identification of entire signaling pathways and gene networks affected by this compound, offering insights far beyond single-gene studies. nih.gov

Table 1: Representative Transcriptomic Data for this compound-Treated Somatic Cells This table illustrates the hypothetical, yet biologically plausible, changes in gene expression when somatic cells are treated with this compound to induce pluripotency. Data represents the type of output generated from an RNA-seq experiment.

Gene SymbolGene NameFold Change (Log2)Function in Reprogramming
POU5F1POU Class 5 Homeobox 1 (OCT4)+4.5Core pluripotency factor, essential for iPSC generation
SOX2SRY-Box Transcription Factor 2+4.1Core pluripotency factor, maintains stem cell properties
NANOGNanog Homeobox+3.8Key factor in maintaining pluripotency and self-renewal
LIN28ALin-28 Homolog A+3.2Promotes reprogramming and regulates stem cell metabolism
COL1A1Collagen Type I Alpha 1 Chain-5.2Fibroblast-specific marker, expression is silenced during reprogramming
THY1Thy-1 Cell Surface Antigen-4.8Somatic cell surface marker, downregulated in pluripotent cells

Proteomic and Epigenomic Mapping in Response to this compound

To complement transcriptomic data, proteomic and epigenomic mapping provide critical, distinct layers of information regarding this compound's cellular impact.

Proteomic Mapping: Proteomics involves the large-scale study of proteins. Using techniques like mass spectrometry, researchers can quantify the changes in the entire protein landscape of a cell after this compound treatment. nih.govnih.gov This is a vital downstream validation of transcriptomic findings, confirming that observed changes in mRNA levels lead to corresponding changes in protein expression. Furthermore, proteomics can uncover post-translational modifications that are not visible at the transcript level but are crucial for protein function, offering a more dynamic view of cellular changes during reprogramming. nih.gov

Epigenomic Mapping: While this compound is known to be a DNMT1 inhibitor, epigenomic mapping provides direct, high-resolution proof of this mechanism in a cellular context. medchemexpress.com Methodologies such as whole-genome bisulfite sequencing (WGBS) or chromatin immunoprecipitation sequencing (ChIP-seq) using antibodies against methylation marks (MeDIP-seq) can map the precise locations of DNA methylation across the genome. youtube.com In studies involving this compound, these techniques would be used to demonstrate a decrease in methylation at specific gene promoters, particularly those of pluripotency genes, thereby confirming that the compound's mode of action is indeed the removal of these repressive epigenetic marks. nih.govnih.gov

Metabolomic Fingerprinting of this compound-Induced Metabolic Shifts

Cellular reprogramming is accompanied by a profound shift in cellular metabolism. Metabolomic fingerprinting uses techniques like mass spectrometry and nuclear magnetic resonance (NMR) to generate a comprehensive profile of the small-molecule metabolites within a cell. umich.eduresearchgate.net This approach allows scientists to understand how this compound-induced changes in gene and protein expression ultimately alter the metabolic state of the cell.

A key metabolic change observed during the transition to pluripotency is a switch from oxidative phosphorylation (the primary energy pathway in many somatic cells) to aerobic glycolysis (a hallmark of rapidly proliferating cells and pluripotent stem cells). nih.gov Metabolomic studies on this compound-treated cells would aim to detect this shift by quantifying key metabolites. An increase in lactate (B86563) and glycolytic intermediates, alongside changes in amino acid and lipid profiles, would serve as a functional readout of successful reprogramming induced by this compound. nih.gov

Systems Biology Integration of Multi-Omics Data for this compound Mechanisms

The true power of these advanced methodologies is realized when the different "omics" datasets (transcriptomics, proteomics, epigenomics, and metabolomics) are integrated using a systems biology approach. This integrative analysis moves beyond a list of individual changes to build a comprehensive model of the cellular system and how it is perturbed by this compound.

By combining these layers of data, researchers can construct detailed gene regulatory networks and signaling pathway maps. For instance, an epigenomic analysis might show that this compound demethylates the promoter of a key transcription factor. Transcriptomics would then confirm that the factor's mRNA is upregulated, proteomics would verify its increased protein expression, and metabolomics could show changes in the metabolic pathways known to be regulated by that factor. This integrated approach provides a holistic understanding of the chain of events initiated by this compound, from its direct epigenetic target to the ultimate functional changes in cell state and behavior.

In Vitro and Ex Vivo Pharmacological Evaluations of this compound

Before a compound can be considered for further development, its pharmacological properties must be rigorously evaluated using controlled laboratory models. In vitro (cell-based) and ex vivo (tissue-based) assays are fundamental for characterizing the activity, potency, and cellular impact of this compound and its chemical relatives.

Cell-Based High-Throughput Screening (HTS) Assays for this compound Analogues

High-throughput screening (HTS) is an automated method that allows for the rapid testing of thousands to millions of chemical compounds to identify those with a desired biological activity. nih.gov In the context of this compound, HTS assays are designed to discover new chemical analogues with potentially improved potency, specificity, or other pharmacological properties.

A common HTS strategy for a DNMT inhibitor like this compound involves a reporter-gene assay. plos.orgepigentek.com In this setup, a cell line is engineered to contain a reporter gene (e.g., luciferase, which produces light) under the control of a promoter that is normally silenced by DNA methylation. When these cells are treated with an active DNMT inhibitor like this compound, the promoter becomes demethylated, the reporter gene is expressed, and a detectable signal (light) is produced. This signal is proportional to the activity of the compound, allowing for the rapid screening of large chemical libraries to find new "hits" that function similarly to this compound. oup.comepigentek.com These hits are then subjected to further testing.

Table 2: Representative High-Throughput Screening (HTS) Data for this compound Analogues This table shows a hypothetical output from a primary HTS campaign designed to find novel DNMT1 inhibitors using a luciferase reporter assay. The goal is to identify compounds that induce a strong signal, indicating successful gene reactivation.

Compound IDLuminescence Signal (Relative Units)Calculated Activity (%)Hit Status
Negative Control1050.0%-
This compound (Positive Control)9,850100.0%-
Analogue_0011120.1%Inactive
Analogue_0028,99091.2%Active Hit
Analogue_0034503.5%Inactive
Analogue_00411,230114.0%Active Hit
Analogue_0056,74068.0%Active Hit

Assessment of this compound Impact on Cell Proliferation and Viability

A critical aspect of pharmacological evaluation is to determine a compound's effect on fundamental cellular processes like proliferation (cell growth) and viability (cell health). Assays measuring these endpoints are essential to establish a compound's therapeutic window—the concentration range where it is effective without being toxic.

Standard methods to assess proliferation and viability include colorimetric assays like the MTT or XTT assays, which measure the metabolic activity of living cells. A decrease in metabolic activity correlates with reduced viability or proliferation. researchgate.net These assays can be used to determine the concentration of this compound that inhibits cell growth by 50% (GI50). In studies on cancer cells, for example, the goal might be to find compounds that strongly inhibit proliferation. researchgate.netnih.govnih.gov Conversely, in the context of regenerative medicine, the goal is to use this compound at concentrations that effectively promote reprogramming without significantly harming the cells.

Evaluation of this compound in Induced Pluripotent Stem Cell Induction and Maintenance

The small molecule this compound, an indole derivative, has been identified as a significant factor in enhancing the generation and stability of human induced pluripotent stem cells (iPSCs). nih.gov As a specific inhibitor of DNA methyltransferase 1 (DNMT1), this compound plays a crucial role in the epigenetic reprogramming of somatic cells to a pluripotent state. nih.gov Research has shown that the application of this compound increases both the speed and efficiency of reprogramming human foreskin fibroblasts when used in conjunction with the canonical reprogramming factors OCT4, SOX2, KLF4, and c-MYC. nih.gov

The mechanism of action for this compound is linked to its ability to modulate the epigenetic landscape of the cells. By inhibiting DNMT1, this compound facilitates the demethylation of key pluripotency-associated gene promoters, which is a critical step in erasing the epigenetic memory of the somatic cell of origin and establishing the pluripotent state. nih.govnih.gov This is consistent with findings for other DNMT1 inhibitors, which have been shown to improve reprogramming efficiency by inducing a more relaxed chromatin state, thereby allowing for easier engagement of transcription factors with their genomic targets. nih.govnih.gov

In the context of iPSC maintenance, this compound has demonstrated the ability to support the long-term culture of human pluripotent stem cells in an undifferentiated state, even in unconditioned medium. nih.gov This suggests that the continued inhibition of DNMT1 by this compound helps to sustain the expression of the pluripotency gene regulatory network and prevent spontaneous differentiation. The ability to maintain high-quality iPSC cultures is crucial for their downstream applications in disease modeling, drug screening, and regenerative medicine. nih.gov

The following table summarizes the key findings related to the evaluation of this compound in iPSC induction and maintenance:

Parameter Observation with this compound Underlying Mechanism Significance
iPSC Induction Efficiency Increased kinetics and efficiency of reprogramming. nih.govInhibition of DNMT1, leading to epigenetic remodeling and enhanced transcription factor binding. nih.govnih.govFacilitates more robust and faster generation of iPSCs for research and therapeutic use. lookchem.com
iPSC Maintenance Supports maintenance of undifferentiated pluripotent state in unconditioned medium. nih.govSustained inhibition of DNMT1 helps maintain the expression of pluripotency-associated genes. nih.govEnables stable, long-term culture of high-quality iPSCs, crucial for downstream applications. nih.gov
Reprogramming Factors Used in combination with OCT4, SOX2, KLF4, and c-MYC. nih.govComplements the activity of key transcription factors by creating a permissive epigenetic environment. nih.govOffers an improved methodology for generating iPSCs using established protocols. nih.gov

Synthetic Biology Frameworks for this compound Applications

While direct applications of this compound within synthetic biology frameworks are still emerging, the compound's role as an epigenetic modulator opens up significant potential for its integration into engineered biological systems. The ability to control gene expression through small molecules that target epigenetic machinery is a powerful tool for synthetic biologists.

Genetic circuits can be engineered to respond to the presence of this compound or to replicate its downstream effects. For instance, a synthetic circuit could be designed where the expression of a gene of interest is placed under the control of a promoter that is sensitive to DNA methylation. In such a system, the addition of this compound would lead to the demethylation of the promoter and subsequent activation of the gene, creating a chemically inducible switch. uni-stuttgart.de

Furthermore, genetic circuits could be designed to enhance the effects of this compound. By creating a positive feedback loop where this compound-induced expression of a gene further promotes a pluripotent state, the efficiency of iPSC reprogramming could be further amplified. Such a circuit might involve the this compound-inducible expression of a transcription factor known to promote pluripotency, which in turn activates its own expression and that of other pluripotency genes.

The table below outlines a hypothetical genetic circuit designed to mimic and enhance the effects of this compound:

Circuit Component Function Interaction with this compound Desired Outcome
Methylation-Sensitive Promoter Controls the expression of a reporter gene or a therapeutic protein.Activated upon demethylation induced by this compound.Chemically-inducible gene expression.
Pluripotency-Associated Transcription Factor Drives the expression of genes required for the pluripotent state.Expression is initiated by this compound-induced demethylation of its promoter.Amplification of the pluripotent signal.
Positive Feedback Loop The expressed transcription factor further activates its own promoter.The initial trigger by this compound is sustained and amplified by the circuit.Robust and stable induction of pluripotency.

The principles of synthetic biology can be applied to engineer cells for the controlled production of indole derivatives like this compound. nih.gov By introducing and optimizing biosynthetic pathways from microorganisms or plants into a chassis organism such as E. coli or yeast, it is possible to create a cellular factory for the sustainable and scalable production of the compound. This would involve the assembly of a multi-enzyme pathway, potentially leveraging directed evolution to improve the catalytic efficiency of the enzymes involved. nih.gov

From an application perspective, cellular systems can be rationally designed to respond to this compound in a programmable manner. For example, a "designer cell" could be engineered to undergo a specific fate change, such as differentiation into a desired cell type, upon exposure to this compound. This could be achieved by linking the this compound-induced epigenetic changes to the activation of a developmental pathway. Such engineered cells could have applications in tissue engineering and regenerative medicine. nih.gov

The following table provides a conceptual framework for the rational design of cellular systems involving this compound:

Design Concept Description Key Engineering Strategies Potential Application
This compound Bio-production Engineering a microbial host to synthesize this compound.Introduction of a heterologous biosynthetic pathway for indole derivatives; metabolic engineering to increase precursor supply. nih.govSustainable and cost-effective source of this compound for research and clinical use.
This compound-Responsive Cell Fates Designing cells that differentiate into a specific lineage upon this compound treatment.Coupling a methylation-sensitive promoter to a master regulator of differentiation; integrating synthetic gene circuits that control cell fate decisions. nih.govControlled differentiation of stem cells for therapeutic purposes.
Epigenetic "Writer" Cells Engineering cells that can deliver this compound or its downstream effectors to target cells.Encapsulating this compound-producing cells in a biocompatible matrix; engineering cells to secrete factors that mimic this compound's effects.Targeted epigenetic modification in a therapeutic context.

Preclinical Therapeutic and Diagnostic Potentials of Rsc133

Advancements in Regenerative Medicine through RSC133-Mediated Reprogramming

Regenerative medicine aims to repair or replace damaged tissues and organs, and cellular reprogramming is a cornerstone of this field. This compound has demonstrated considerable potential in advancing these strategies by improving the efficiency and quality of cellular reprogramming.

Enhancement of Induced Pluripotent Stem Cell Yield and Quality for Therapeutic Applications

The generation of induced pluripotent stem cells (iPSCs) from somatic cells is a revolutionary technology in regenerative medicine. However, the process is often inefficient. This compound has been shown to significantly increase the kinetics and efficiency of reprogramming human foreskin fibroblasts into iPSCs when used in conjunction with the four standard reprogramming factors: OCT4, SOX2, KLF4, and c-MYC. stemcell.com By inhibiting DNMT1, this compound facilitates the erasure of the epigenetic marks that define a somatic cell, thereby making it more receptive to the pluripotency-inducing factors. sigmaaldrich.com This results in a higher yield of iPSC colonies.

Furthermore, this compound supports the maintenance of human pluripotent stem cells in an undifferentiated state in unconditioned medium, indicating its role in preserving the quality and pluripotency of these cells for downstream therapeutic applications. stemcell.com The compound has been observed to rapidly activate pluripotency-associated genes such as Nanog, Oct4, and Rex1. sigmaaldrich.com

Table 1: Effects of this compound on iPSC Generation

FeatureDescription of this compound's EffectSupporting Evidence
Increased Efficiency Increases the number of somatic cells that successfully reprogram into iPSCs.Use with standard reprogramming factors enhances the yield of iPSC colonies. stemcell.com
Accelerated Kinetics Speeds up the timeline for generating iPSC colonies.Facilitates a more rapid conversion of fibroblasts to pluripotent cells. stemcell.com
Enhanced Pluripotency Gene Expression Activates key genes associated with the pluripotent state.Rapidly upregulates Nanog, Oct4, and Rex1 expression in human fibroblasts. sigmaaldrich.com
Maintenance of Undifferentiated State Supports the long-term culture of pluripotent stem cells without spontaneous differentiation.Enables the growth of human pluripotent stem cells in unconditioned medium. stemcell.com

This compound in Efficient Tissue Regeneration Strategies

The potential of this compound extends beyond the laboratory bench and into strategies for in vivo tissue regeneration. The concept of in vivo reprogramming, where resident cells within a tissue are directly converted into a desired cell type to repair damage, is a frontier in regenerative medicine. nih.govnih.gov While direct studies on this compound for in vivo tissue regeneration are emerging, its proven ability to efficiently induce pluripotency suggests its utility in such strategies. By facilitating the reprogramming of endogenous cells, this compound could potentially contribute to the regeneration of tissues with limited intrinsic repair capacity, such as the heart or nervous system. nih.govnih.govresearchgate.net This approach could circumvent the need for cell transplantation, offering a potentially safer and more direct route to tissue repair. researchgate.netresearchgate.net

This compound as a Tool in Disease Modeling and Drug Discovery

The ability to generate patient-specific iPSCs has revolutionized the study of human diseases. This compound plays a crucial role in this process, enabling the creation of robust disease models and the identification of novel therapeutic targets.

Creation of Patient-Specific iPSC-Derived Disease Models Using this compound

By facilitating the efficient reprogramming of somatic cells from patients with genetic disorders, this compound enables the creation of iPSC lines that carry the patient's specific genetic mutations. nih.govnih.gov These patient-specific iPSCs can then be differentiated into the cell types affected by the disease, creating a "disease-in-a-dish" model. nih.govnih.gov These models are invaluable for studying disease mechanisms, understanding how genetic variations contribute to pathology, and for testing the efficacy and toxicity of potential drugs on a personalized level. nih.govnih.gov

Table 2: Application of this compound in Disease Modeling

Application AreaDescriptionRelevance of this compound
Patient-Specific iPSC Generation Creation of iPSC lines from individuals with specific diseases.Increases the efficiency of reprogramming, making it more feasible to generate iPSC lines from a diverse patient population. stemcell.com
In Vitro Disease Phenotyping Differentiation of patient-specific iPSCs into affected cell types to study disease characteristics in a controlled environment.Facilitates the production of a sufficient number of high-quality iPSCs for differentiation into various lineages for detailed study. stemcell.comnih.gov
Personalized Drug Screening Testing the effects of drug candidates on patient-derived cells to predict individual responses.Enables the development of personalized medicine approaches by providing a platform to test drug efficacy and toxicity on a patient's own cells. nih.govnih.gov

Identification of Novel Biological Targets for Therapeutic Intervention via this compound Pathways

This compound's mechanism of action, the inhibition of DNMT1, places it at the heart of epigenetic regulation. mdpi.comstemcell.com Epigenetic modifications are increasingly recognized as key drivers of various diseases, including cancer and neurodegenerative disorders. By using this compound to perturb the epigenetic state of cells, researchers can identify novel biological targets for therapeutic intervention. nih.gov The study of pathways affected by this compound can reveal previously unknown players in disease pathogenesis, opening up new avenues for drug development. nih.gov The targeting of epigenetic regulators like DNMT1 represents a promising strategy for developing therapies that can reverse or halt disease progression by modulating gene expression.

Immunomodulatory Applications of this compound

Recent research into the effects of DNMT1 inhibition has revealed a surprising and significant connection to the immune system. While direct studies on the immunomodulatory properties of this compound are in their early stages, the known functions of DNMT1 inhibitors suggest a strong potential for this compound in this area.

Inhibition of DNMT1 has been shown to have profound immunomodulatory effects, primarily in the context of cancer immunotherapy. tandfonline.comnih.govnih.govnih.gov DNMT inhibitors can enhance anti-tumor immunity through several mechanisms. They can lead to the upregulation of tumor-associated antigens, making cancer cells more visible to the immune system. nih.gov Furthermore, these inhibitors can increase the expression of immune-related genes, including those involved in interferon signaling pathways, which are critical for coordinating an effective anti-tumor response. tandfonline.comjohnshopkins.edu

Studies on DNMT inhibitors have also demonstrated their ability to modulate the activity of various immune cells. nih.govnih.govnih.gov For instance, they can promote the differentiation of CD4+ T cells into helper T cells that support anti-tumor immunity and enhance the cytotoxic activity of CD8+ T cells. mdpi.comnih.gov They can also inhibit the function of regulatory T cells, which normally suppress the immune response. mdpi.comnih.gov Given that this compound is a specific inhibitor of DNMT1, it is plausible that it shares these immunomodulatory properties, making it a candidate for investigation in immuno-oncology and potentially in the treatment of other immune-related disorders.

Induction of Host Defense Peptides (HDPs) by this compound

Research has identified this compound as a small-molecule compound capable of inducing the synthesis of Host Defense Peptides (HDPs), which are crucial components of the innate immune system. nih.gov Specifically, this compound has been shown to induce the transcription of the human β-defensin 1 (DEFB1) gene. nih.gov

The mechanism behind this induction is linked to this compound's function as a DNA methyltransferase inhibitor (DNMTi). nih.gov While characterized as a weak inducer of HDP genes on its own, this compound can work synergistically with other epigenetic modulators, such as histone deacetylase inhibitors (HDACi), to enhance the expression of HDP genes. nih.gov This suggests a potential for combination strategies to amplify the host's antimicrobial defenses. nih.gov

In a high-throughput screening study to identify compounds that activate DEFB1 gene transcription, this compound was among the epigenetic compounds identified as a hit. nih.gov This study utilized a stable reporter cell line, HT-29/DEFB1-luc, to screen an epigenetic library. nih.gov The findings highlighted that beyond HDAC inhibitors, other epigenetic modulators like this compound (a DNMTi) and UNC0638 (a histone methyltransferase inhibitor) also possess HDP-inducing capabilities. nih.gov

Table 1: Research Findings on HDP Induction by this compound

Compound Mechanism of Action Effect on HDPs Key Findings Reference
This compoundDNA Methyltransferase Inhibitor (DNMTi)Induces human β-defensin 1 (DEFB1) gene transcription.Identified as an HDP-inducing epigenetic compound in a high-throughput screen. Can synergize with HDACi to enhance HDP gene expression. nih.gov

Modulating Innate Immunity for Antimicrobial Therapies

The ability of this compound to induce HDPs positions it as a potential agent for modulating innate immunity for antimicrobial therapies. nih.gov By enhancing the host's own production of antimicrobial peptides, this compound could contribute to a host-directed therapeutic approach. nih.gov This strategy is less likely to promote the development of microbial resistance compared to traditional antibiotics that target pathogens directly. nih.gov

The modulation of innate immunity by this compound is rooted in its epigenetic activity. As a DNMTi, it can influence the expression of genes that are critical for the immune response. nih.govstemcell.com The induction of HDPs like DEFB1 is a key part of this modulation, as these peptides have broad-spectrum antimicrobial activity and also play a role in recruiting and activating other immune cells to the site of infection. nih.gov

Furthermore, the research that identified this compound's HDP-inducing properties also noted that such epigenetic compounds could differentially regulate genes involved in intestinal barrier function, such as claudins and mucins. nih.gov This suggests that the immunomodulatory effects of this compound may extend beyond direct antimicrobial peptide induction to enhancing physical barriers against pathogens.

Table 2: Implications of this compound for Modulating Innate Immunity

Mechanism Effect on Innate Immunity Therapeutic Potential Reference
Inhibition of DNA Methyltransferase (DNMT)Induction of Host Defense Peptide (DEFB1) synthesis.Host-directed antimicrobial therapy with a lower likelihood of resistance. nih.gov
Epigenetic ModulationPotential regulation of genes involved in intestinal barrier function.Strengthening of physical barriers as part of the innate immune defense. nih.gov
Synergistic ActivityCan enhance HDP expression when combined with other epigenetic modulators (e.g., HDACi).Potential for combination therapies to boost innate immune responses. nih.gov

Challenges and Prospective Directions in Rsc133 Research

Optimization of Reprogramming Efficiency and Kinetics with RSC133

This compound, a reprogramming stimulating compound, has been identified as a significant facilitator in the generation of induced pluripotent stem cells (iPSCs). stemcell.commedchemexpress.com It is an indole (B1671886) derivative that enhances the speed and efficiency of reprogramming human fibroblasts when used in conjunction with the standard transcription factors OCT4, SOX2, KLF4, and c-MYC. stemcell.com The primary mechanism of this compound involves the inhibition of epigenetic modulators; it exhibits dual activity by inhibiting both DNA methyltransferase (DNMT1) and histone deacetylases (HDACs). stemcell.commedchemexpress.comresearchgate.net This dual inhibition helps to erase the epigenetic memory of the somatic cell, a critical barrier in the reprogramming process, thereby facilitating a more efficient transition to a pluripotent state. medchemexpress.comresearchgate.net

Research indicates that this compound not only promotes the reprogramming of human somatic cells but also supports the maintenance of human pluripotent stem cells in an undifferentiated state when cultured in unconditioned medium. stemcell.commedchemexpress.com The challenge lies in further optimizing its application to maximize these effects. Future research will likely focus on fine-tuning the timing and concentration of this compound exposure in reprogramming protocols. The goal is to achieve the highest possible efficiency and the fastest kinetics, which are crucial for the large-scale production of iPSCs for clinical and research applications. stemcell.com

Table 1: Profile and Reprogramming Effects of this compound

PropertyDescriptionSource(s)
Chemical Class Indole Derivative stemcell.com
CAS Number 1418131-46-0 stemcell.com
Molecular Formula C₁₈H₁₅N₃O₂ stemcell.com
Mechanism of Action Dual inhibitor of DNA Methyltransferase (DNMT1) and Histone Deacetylase (HDAC) stemcell.commedchemexpress.comresearchgate.net
Primary Application Cellular Reprogramming, Pluripotent Stem Cell Maintenance stemcell.com
Reported Effects Increases the kinetics and efficiency of reprogramming human fibroblasts into iPSCs. Down-regulates inducers of cellular senescence. stemcell.comresearchgate.net

Overcoming Delivery Challenges for this compound in Complex Biological Systems

While this compound shows promise in in vitro applications, its translation to in vivo therapies presents significant hurdles, primarily related to drug delivery. The effective use of this compound in a living organism requires that the compound reaches its target cells in sufficient concentration while minimizing off-target effects.

Achieving targeted delivery is a central challenge for systemic therapies. For a compound like this compound, which modifies fundamental epigenetic machinery, non-specific delivery could have unintended consequences. Prospective strategies to target this compound to specific tissues, such as an area of injury requiring regeneration, could involve advanced drug delivery systems.

A patent for inducing tissue regeneration lists this compound among potential therapeutic compounds and mentions the general use of delivery systems like liposomes. google.com While not describing a system specifically for this compound, this points toward the exploration of nanoparticle-based carriers. These nanocarriers could be engineered with surface ligands, such as antibodies or peptides, that bind to receptors exclusively or predominantly expressed on the target cells. This active targeting approach would increase the local concentration of this compound where it is needed, enhancing its therapeutic effect and reducing systemic exposure.

For diseases affecting the central nervous system (CNS), the blood-brain barrier (BBB) is a formidable obstacle that prevents most therapeutic agents from reaching the brain. google.com If this compound were to be considered for neurological regeneration, overcoming the BBB would be a critical research objective.

Current research in drug delivery provides several potential avenues. One approach involves designing nanocarriers that can exploit endogenous transport mechanisms, such as receptor-mediated transcytosis. For instance, nanoparticles could be decorated with molecules like transferrin or specific antibodies that bind to receptors on the BBB's endothelial cells, tricking the barrier into transporting the therapeutic payload across. Another strategy could involve modifying the chemical structure of this compound itself to increase its lipid solubility and facilitate passive diffusion across the BBB, though this would require careful balancing to retain its therapeutic activity. As of now, specific research on enabling this compound to cross the BBB has not been detailed in publicly available literature, marking this as a key area for future investigation.

Integration of Multidisciplinary Methodologies for Holistic Understanding

A comprehensive understanding of this compound, from its molecular interactions to its potential therapeutic applications, requires a synergistic approach that combines chemistry, biology, and computational science.

The development of this compound is an example of the successful interplay between chemical synthesis and biological assays. As a synthetic indole derivative, its creation was a result of medicinal chemistry efforts. researchgate.netresearchgate.net Its efficacy was then confirmed through biological assays that tested its ability to enhance cellular reprogramming. stemcell.commedchemexpress.com

The next frontier is the deep integration of computational predictions into this cycle. Computational methods like quantitative structure-activity relationship (QSAR) modeling and molecular docking can accelerate the discovery of even more potent analogs. researchgate.net By building a computational model of how this compound interacts with its targets (DNMT1 and HDACs), researchers can virtually screen libraries of similar compounds to identify candidates with potentially higher efficacy or better pharmacological properties. researchgate.netwhiterose.ac.uk This predictive power allows for the synthesis and biological testing of only the most promising molecules, saving significant time and resources.

Translational research aims to bridge the gap between laboratory discoveries and clinical applications. For this compound, predictive models are essential for assessing its potential for success and identifying possible risks early in the development process. researchgate.net Computational models can help predict a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity.

By integrating data from in vitro assays with computational simulations, researchers can create models that forecast how this compound might behave in animal models and, eventually, in humans. researchgate.net These models can help prioritize which therapeutic areas to pursue and guide the design of preclinical studies. For instance, a model might predict a high likelihood of liver metabolism, suggesting a focus on liver function monitoring in subsequent animal studies. This multidisciplinary, model-based approach is crucial for mitigating risks and efficiently navigating the complex path from a promising compound to a viable therapy.

Exploration of Unconventional Research Avenues for this compound

The development of targeted therapies like this compound, a novel KRAS G12D inhibitor, marks a significant step forward in oncology. However, the complexities of tumor biology, including intrinsic and acquired resistance, necessitate a forward-thinking approach to research. Exploring unconventional research avenues is paramount to maximizing the therapeutic potential of this compound and improving patient outcomes. This involves moving beyond monotherapy to investigate synergistic combinations, identifying precise biomarkers to guide treatment, ensuring long-term efficacy in representative preclinical models, and employing sophisticated analytical methods to understand its metabolic fate.

Investigation of this compound in Combination Therapies

To counteract resistance and enhance anti-tumor effects, researchers are increasingly investigating this compound (based on findings for MRTX1133) in combination with other therapeutic agents. Preclinical studies have shown that such combinations can lead to more durable tumor regression and improved survival outcomes in animal models. ecancer.orgpatsnap.com The rationale is that targeting multiple pathways simultaneously can prevent the cancer cells from escaping the effects of the KRAS inhibitor. aacrjournals.org

Several promising combination strategies have emerged from preclinical research:

Immunotherapy: Combining this compound with immune checkpoint inhibitors has shown the ability to induce sustained tumor regression and enhance cancer cell clearance. ecancer.orgpatsnap.com Inhibition of KRAS G12D was found to increase the infiltration of CD8+ T cells, which are crucial for the immune system's attack on tumors, thereby reprogramming the tumor microenvironment to be more susceptible to immunotherapy. ecancer.org

Targeted Therapies:

ErbB Family Inhibitors: Combination with drugs like afatinib, which inhibits the ErbB family of receptor tyrosine kinases, has been shown to synergistically decrease cancer cell proliferation and significantly reduce tumor growth in mouse models compared to either drug alone. aacrjournals.org This approach targets pathways that can become activated as a resistance mechanism to KRAS inhibition. aacrjournals.org

Dual RAF/MEK Inhibitors: The combination with avutometinib, a novel dual RAF/MEK inhibitor, demonstrated synergistic inhibitory effects on the growth of pancreatic cancer cells with the KRAS G12D mutation. aacrjournals.org This combination therapy was observed to upregulate pro-apoptotic proteins like BIM and downregulate survival proteins, leading to increased cancer cell death and delayed tumor growth in vivo. aacrjournals.org

AGER-DIAPH1 Antagonists: To combat resistance driven by macropinocytosis, combining this compound with inhibitors of the AGER-DIAPH1 interaction, such as the experimental drug RAGE-229, is being explored. bioworld.com This combination enhanced the efficacy of the KRAS inhibitor, promoted CD8+ T-cell infiltration, and prolonged survival in mouse models. bioworld.com

These preclinical findings highlight the potential of combination strategies to overcome the limitations of monotherapy.

Interactive Data Table: Preclinical Combination Therapies with a KRAS G12D Inhibitor (MRTX1133)

Combination AgentAgent ClassRationaleKey Preclinical FindingsReference(s)
Immune Checkpoint Inhibitors ImmunotherapyEnhance anti-tumor immune responseSustained tumor regression, improved survival, increased CD8+ T cell infiltration. ecancer.org, patsnap.com
Afatinib ErbB Family InhibitorOvercome resistance via EGFR/HER2 pathwaysSynergistic decrease in cell proliferation and tumor growth. aacrjournals.org
Avutometinib Dual RAF/MEK InhibitorInhibit downstream MAPK signalingSynergistic growth inhibition, induction of apoptosis, delayed tumor growth. aacrjournals.org
RAGE-229 AGER-DIAPH1 AntagonistInhibit macropinocytosis-mediated resistanceEnhanced efficacy, reduced tumor growth, prolonged survival. bioworld.com
Venetoclax BCL2 InhibitorPromote apoptosisEnhanced efficacy and re-sensitization of resistant cells.

Identification of Novel Biomarkers for this compound Efficacy and Response

The identification of predictive biomarkers is crucial for personalizing this compound therapy, ensuring that it is administered to patients most likely to benefit. While the primary biomarker for this compound is the presence of a KRAS G12D mutation, research is delving into more nuanced markers to predict the degree and duration of response.

Key areas of biomarker research for KRAS inhibitors include:

Co-mutational Status: The genetic landscape of a tumor beyond the KRAS mutation can influence therapeutic response. The presence of mutations in other genes may confer resistance or sensitivity. Therefore, comprehensive genomic profiling is essential.

Gene and Protein Expression Levels:

Studies on other KRAS inhibitors have suggested that the expression levels of certain proteins can predict outcomes. For instance, in non-small cell lung cancer (NSCLC) treated with the KRAS G12C inhibitor sotorasib (B605408), low expression of TTF-1 was associated with poorer survival outcomes, suggesting it could be a useful prognostic biomarker. ecancer.org Investigating similar protein markers for this compound is a critical research direction.

The KRAS mutation subtype itself is a key determinant. Research indicates that different KRAS subtypes, such as G12V and G12D, can lead to varying expressions of immunotherapy markers, potentially predicting differential benefits from combination therapies. frontiersin.orgnih.gov

Liquid Biopsies: The analysis of circulating tumor DNA (ctDNA) from blood samples offers a non-invasive method to monitor treatment response. A rapid clearance of KRAS G12C ctDNA after starting treatment with sotorasib was linked to significantly better outcomes in patients, suggesting that ctDNA dynamics could serve as an early biomarker of efficacy for this compound as well. ecancer.org

Multi-omic Signatures: Integrating data from genomics, proteomics, and metabolomics may lead to the development of complex biomarkers. These multi-omic signatures could provide a more holistic view of the tumor's biology and its likely response to this compound, moving beyond single-gene or single-protein markers. genialis.com

Interactive Data Table: Potential Biomarkers for KRAS Inhibitor Efficacy

Biomarker CategorySpecific Marker ExamplePotential Clinical UtilityResearch FocusReference(s)
Genomic KRAS G12D MutationPatient selection for this compound therapy.Foundational for treatment indication. mycancergenome.org
Transcriptomic / Proteomic TTF-1 Expression LevelsStratify patients for risk of progression.Identify patients who may need alternative or combination therapies. ecancer.org
Liquid Biopsy Circulating Tumor DNA (ctDNA)Early assessment of therapeutic response.Monitor treatment efficacy non-invasively. ecancer.org
Immune Microenvironment Immunotherapy Markers (e.g., PD-L1)Predict benefit from combination immunotherapy.Guide selection of rational combination strategies. frontiersin.org, nih.gov

Long-Term Mechanistic Stability and Efficacy Studies in Advanced Preclinical Models

To ensure that the promising initial results of this compound translate into durable clinical benefit, long-term studies in advanced preclinical models are essential. These studies aim to predict potential resistance mechanisms and assess sustained efficacy in systems that more accurately mimic human cancer. nih.gov The failure of many drugs that show promise in early models is often attributed to the poor predictive value of simplistic preclinical systems. frontiersin.org

Future research directions should include:

Sophisticated In Vitro Models: Moving beyond traditional 2D cell cultures to three-dimensional (3D) models like organoids. Tumor organoids, derived from patient tumors, can better recapitulate the cellular heterogeneity and architecture of the original tumor, providing a more accurate platform for long-term drug testing and resistance studies. nih.gov

Genetically Engineered Mouse Models (GEMMs): Unlike models where human tumors are xenografted into immunodeficient mice, GEMMs develop tumors in the context of a fully intact immune system. nih.gov Studying this compound in KRAS G12D GEMMs allows for the investigation of long-term efficacy and the complex interplay between the drug, the tumor, and the host immune system.

Human Explant Technologies: The use of patient-derived explants, where small pieces of a patient's tumor are kept viable in the lab, allows for the testing of this compound on human tumor tissue while preserving the native tumor microenvironment. nih.gov This can provide valuable insights into drug response and resistance in a highly personalized manner.

Longitudinal Studies: Conducting long-term treatment studies in these advanced models to monitor for the emergence of resistance. When resistance occurs, the resistant tumors can be analyzed to understand the underlying molecular mechanisms, which can inform the development of next-generation therapies or rational combination strategies. nih.gov

The ultimate goal of these advanced preclinical studies is to improve the translation of bench research to the bedside by providing more clinically relevant data on long-term efficacy and potential resistance pathways before large-scale human trials. mdpi.com

Continued Development of Advanced Analytical Techniques for Complex this compound Metabolite Profiling

Understanding the metabolic fate of this compound and the metabolic changes it induces in cancer cells is critical for optimizing its therapeutic use. Metabolite profiling, or metabolomics, is the comprehensive study of the small molecules (metabolites) within a biological system and can reveal how a drug is processed and its downstream effects on tumor metabolism. readersinsight.net

The development and application of advanced analytical techniques are central to this effort:

Mass Spectrometry (MS): MS-based techniques are highly sensitive and are a cornerstone of metabolomics. readersinsight.net Advanced methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) allow for the separation and identification of a wide array of metabolites from complex biological samples like tumor tissue or blood. biorxiv.org High-resolution mass spectrometry is particularly crucial for accurately identifying unknown metabolites of this compound. readersinsight.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of metabolites. readersinsight.net While generally less sensitive than MS, NMR is non-destructive and highly reproducible, making it a powerful tool for identifying and quantifying metabolites and tracing metabolic pathways. mdpi.com

Hyphenated and Multi-modal Techniques: The integration of different analytical platforms, such as combining liquid chromatography with ion mobility spectrometry and mass spectrometry (LC-IMS-MS), can provide greater resolution and more confident identification of metabolites in highly complex samples. frontiersin.org

By applying these advanced techniques, researchers can build a comprehensive picture of this compound's metabolism and its impact on cancer cell metabolic pathways. This knowledge can help in identifying mechanisms of action and resistance, discovering biomarkers of drug response, and ultimately guiding the development of more effective, personalized cancer therapies. td2inc.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.